Chlorhydrate de 2-pipéridin-4-yl-1H-benzoimidazole

Vue d'ensemble

Description

2-Piperidin-4-yl-1H-benzimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. These derivatives have been found to be potent sodium channel blockers for the treatment of ischemic stroke . It is also used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .

Synthesis Analysis

A novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with good anti-inflammatory activity was identified from an in-house library. Based on this hit compound, two series of 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivatives were designed and synthesized as novel anti-inflammatory agents .Molecular Structure Analysis

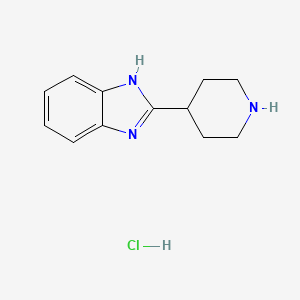

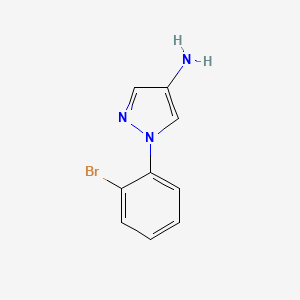

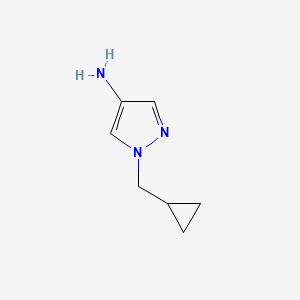

The molecular formula of 2-Piperidin-4-yl-1H-benzimidazole is C12H15N3. The InChI representation of the molecule is InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) .Chemical Reactions Analysis

2-Piperidin-4-yl-1H-benzimidazole has been used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It is also used as a reagent in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .Physical And Chemical Properties Analysis

The molecular weight of 2-Piperidin-4-yl-1H-benzimidazole is 201.27 g/mol. It has a XLogP3 value of 1.9, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Applications De Recherche Scientifique

Blocqueurs des canaux sodiques pour l'AVC ischémique

Chlorhydrate de 2-pipéridin-4-yl-1H-benzoimidazole: est utilisé comme réactif dans la synthèse de dérivés de 3-amino-1-(5-indanyloxy)-2-propanol. Ces dérivés sont des bloqueurs puissants des canaux sodiques, qui sont essentiels dans le traitement de l'AVC ischémique . En inhibant les canaux sodiques, ces composés peuvent réduire l'excitotoxicité qui contribue aux dommages neuronaux pendant les accidents vasculaires cérébraux.

Inhibiteurs doubles d'Akt1/Akt2

Ce composé est également utilisé dans la création de dérivés de 2,3,5-trisubstitués de la pyridine. Ces dérivés agissent comme des inhibiteurs puissants d'Akt1 et d'Akt2, qui sont des protéines kinases spécifiques de la sérine/thréonine impliquées dans divers processus cellulaires, notamment le métabolisme du glucose, l'apoptose, la prolifération cellulaire, la transcription et la migration cellulaire .

Rhinite allergique et urticaire idiopathique chronique

Une impureté du This compound, connue sous le nom de Chlorhydrate de 1-(2-éthoxyéthyl)-2-(pipéridin-4-yl)-1H-benzo[d]imidazole, est associée à la Bilastine. La bilastine est un antihistaminique H1 non sédatif utilisé pour le traitement symptomatique de la rhinite allergique et de l'urticaire idiopathique chronique .

Recherche en sciences de la vie

Le composé fait partie d'une collection unique de produits chimiques fournis aux chercheurs en découverte précoce. Il est utilisé dans divers domaines de la recherche en sciences de la vie, notamment la synthèse organique, la science des matériaux, la chromatographie et l'analyse .

Synthèse organique

En chimie organique, le This compound sert de réactif polyvalent pour construire des structures moléculaires complexes. Son rôle en synthèse organique est essentiel en raison de sa réactivité et de sa capacité à former des composés stables avec divers groupes fonctionnels .

Science des matériaux

Les chercheurs en science des matériaux peuvent utiliser ce composé pour développer de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une conductivité accrue ou une meilleure stabilité thermique. La partie benzimidazole peut interagir avec d'autres molécules et matériaux, ce qui peut conduire à des applications innovantes en nanotechnologie et en électronique .

Mécanisme D'action

Target of Action

It’s structurally similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .

Mode of Action

Based on its use in the synthesis of sodium channel blockers, it can be inferred that it may interact with sodium channels, leading to changes in the membrane potential and affecting the propagation of action potentials .

Biochemical Pathways

Sodium channel blockers typically affect the action potential pathway in neurons, preventing the initiation and propagation of action potentials .

Result of Action

As a potential sodium channel blocker, it could potentially inhibit the propagation of action potentials, affecting neuronal signaling .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the synthesis of various derivatives, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers used in the treatment of ischemic stroke . Additionally, 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is involved in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent dual inhibitors of Akt1 and Akt2 . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sodium channels can alter the electrical activity of cells, impacting processes such as neurotransmission and muscle contraction . Furthermore, its role as an Akt1/Akt2 dual inhibitor suggests that it can modulate cell survival and proliferation pathways, which are critical in cancer research and therapy . These effects demonstrate the compound’s potential in influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to act as a sodium channel blocker is attributed to its binding to the channel’s active site, preventing the flow of sodium ions and thereby modulating cellular excitability . Additionally, its role as an Akt1/Akt2 dual inhibitor involves binding to the kinase domains of these proteins, inhibiting their activity and downstream signaling pathways . These molecular interactions underline the compound’s mechanism of action at the biochemical level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride can change over time due to factors such as stability and degradation. The compound is known to be stable under specific storage conditions, such as keeping it in a dark place and at room temperature . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of sodium channels and Akt1/Akt2 activity, resulting in long-term changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride in animal models vary with different dosages. At lower doses, the compound can effectively inhibit sodium channels and Akt1/Akt2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions. For example, its interaction with enzymes involved in sodium channel regulation and Akt1/Akt2 signaling pathways can affect the overall metabolic flux and levels of metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to bind to sodium channels and Akt1/Akt2 proteins can facilitate its transport to specific cellular sites where these proteins are localized . This targeted distribution is essential for the compound’s efficacy in modulating cellular functions.

Subcellular Localization

The subcellular localization of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with sodium channels and Akt1/Akt2 proteins suggests that it may localize to the plasma membrane and cytoplasm, where these proteins are predominantly found . This localization is critical for the compound’s activity and function in modulating cellular processes.

Propriétés

IUPAC Name |

2-piperidin-4-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRHWFNRDEYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656388 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824403-74-9 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)